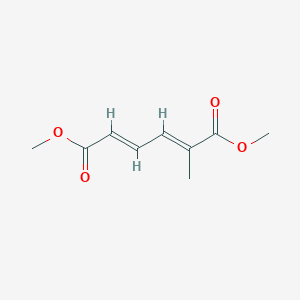

Dimethyl 2-methylmuconate

Description

Dimethyl 2-methylmuconate (C₉H₁₂O₄) is a diester derivative of 2-methylmuconic acid, characterized by a conjugated diene backbone with two methyl ester groups and a methyl substituent. In microbial studies, 2-methylmuconate (the free acid form) has been identified as a metabolite during toluene degradation by Burkholderia fungorum FLU100, suggesting its role in biodegradation pathways .

Properties

CAS No. |

90535-14-1 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

dimethyl (2E,4E)-2-methylhexa-2,4-dienedioate |

InChI |

InChI=1S/C9H12O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h4-6H,1-3H3/b6-4+,7-5+ |

InChI Key |

RORKCJRKDMOOIQ-YDFGWWAZSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(=O)OC)/C(=O)OC |

Canonical SMILES |

CC(=CC=CC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methylmuconate can be synthesized through the esterification of 2-methylmuconic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2-methylmuconate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Isomerization Reactions

Dimethyl 2-methylmuconate exhibits solvent-dependent isomerization between cis (ct) and trans (tt) forms. Key findings from solvent studies include:

Solvent Effects on Isomerization

| Solvent | Selectivity to tt-isomer | Lactonization Rate (mM/h) |

|---|---|---|

| DMSO | >95% | 7.0 |

| Water | Moderate | 73.0 |

| DMF | Low | 52.0 |

| Ethanol | None (tt-isomer only) | 3.4 |

DMSO uniquely promotes tt-isomer formation through stabilization of intermediates and suppression of competing lactonization . The solvent interacts with carbon-carbon bonds, reducing activation energy for isomerization while minimizing side reactions .

Lactonization Reactions

Lactonization competes with isomerization, forming mono-muconolactone (Mlac) via intramolecular esterification. Key factors influencing lactonization include:

Effect of Initial Concentration on Lactonization

| Initial Concentration (mM) | Mlac Formation Rate (mM/h) |

|---|---|

| 100 | 2.8 |

| 300 | 28.4 |

Higher concentrations of the muconate derivative accelerate lactonization due to increased acidity, which catalyzes the reaction .

Reaction Mechanism

The isomerization mechanism in DMSO involves two key steps:

-

Stabilization of intermediates : DMSO interacts with the diene structure, stabilizing the transition state for isomerization.

-

Suppression of lactonization : The solvent’s polar aprotic nature reduces nucleophilic attack on ester groups, minimizing lactonization .

Productivity Optimization

Control of reaction conditions significantly enhances tt-isomer yield:

-

Water content : Lower water levels reduce lactonization, improving tt-isomer selectivity.

-

Initial concentration : Higher concentrations (up to 0.5 M) are achievable in DMSO, yielding tt-isomer productivity of 328 mM/h .

Recovery and Stability

Dimethyl 2-methylmuconate can be isolated quantitatively from DMSO via extraction, with >90% recovery efficiency . The compound’s stability depends on solvent choice, with DMSO providing optimal conditions for minimizing decomposition.

Scientific Research Applications

Dimethyl 2-methylmuconate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.

Biology: Its derivatives may be studied for potential biological activities.

Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 2-methylmuconate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Differences

Dimethyl 2-methylmuconate is compared below with structurally related diesters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Dimethyl 2-methylmuconate | C₉H₁₂O₄ | 184.19 | Conjugated diene, methyl substituent, two ester groups |

| Dimethyl 2-methylterephthalate | C₁₁H₁₂O₄ | 208.21 | Aromatic terephthalate core, methyl substituent |

| Dimethyl itaconate | C₇H₁₀O₄ | 158.15 | α,β-unsaturated diester with a methylidene group |

- Dimethyl 2-methylterephthalate : Contains a rigid aromatic ring, leading to higher thermal stability compared to the diene system in dimethyl 2-methylmuconate .

- Dimethyl itaconate : Features a methylidene group (CH₂=C), enabling conjugation but lacking the methyl substituent present in dimethyl 2-methylmuconate .

Physical and Chemical Properties

- Molecular Weight : Dimethyl 2-methylmuconate (184.19 g/mol) is intermediate between dimethyl itaconate (158.15 g/mol) and dimethyl 2-methylterephthalate (208.21 g/mol) .

- Reactivity : The conjugated diene in dimethyl 2-methylmuconate may participate in Diels-Alder reactions, unlike the aromatic terephthalate derivative. Dimethyl itaconate’s α,β-unsaturated system is prone to Michael additions .

- Solubility : Aliphatic diesters like dimethyl 2-methylmuconate are typically more soluble in organic solvents than aromatic analogs.

Research Findings and Case Studies

- Environmental Microbiology : A study on Burkholderia fungorum FLU100 demonstrated the enzymatic conversion of toluene to 2-methylmuconate, with HPLC confirming metabolite accumulation . The dimethyl ester derivative could enhance stability in such pathways.

- Synthetic Chemistry : While dimethyl itaconate is synthesized via esterification of itaconic acid, dimethyl 2-methylmuconate may be derived from microbial sources or chemical esterification of 2-methylmuconic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.